molecular formula C13H10Cl2N4O B3015573 7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-28-8

7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3015573
CAS No.: 165383-28-8
M. Wt: 309.15
InChI Key: CWJSGPLPYFBOGX-UHFFFAOYSA-N
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Description

7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 2,4-dichlorophenoxyethyl substituent at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of the triazole intermediate with suitable aldehydes or ketones in the presence of a catalyst such as p-toluenesulfonic acid.

    Introduction of the 2,4-Dichlorophenoxyethyl Group: The final step involves the alkylation of the triazolopyrimidine core with 2,4-dichlorophenoxyethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

    Agriculture: The compound is studied for its herbicidal and fungicidal properties, making it a candidate for crop protection.

    Biological Studies: It is used in studies to understand the interaction of triazolopyrimidines with biological macromolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Uniqueness

7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 2,4-dichlorophenoxyethyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a potent candidate for drug development and agricultural applications.

Properties

IUPAC Name

7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJSGPLPYFBOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(2,4-dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one (2.9 g) in glacial acetic acid (25 ml) was added to a stirred solution of 3-amino-1,2,4-triazole (0.93 g) also in glacial acetic acid (25 ml). The mixture was heated under reflux for 5 hours and then cooled to room temperature. The mixture was then poured into 200 ml of ice-water and extracted with toluene. The toluene extracts were washed with a 10% aqueous solution of sodium hydrogen carbonate followed by water, then dried over anhydrous magnesium sulphate and the solvent was evaporated under reduced pressure. The residue was triturated with cold diethyl ether and the solid was collected by filtration, followed by recrystallisation from a mixture of ethyl acetate and petroleum ether (b.p. 40°-60° C.) to give 7-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-triazolo[1,5-a]pyrimidine. Yield 2.02 g, (mp 137°-138° C.).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

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